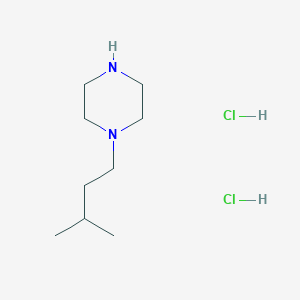

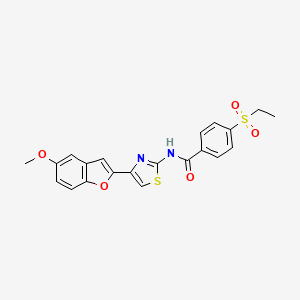

![molecular formula C17H16N4O5S B2635926 2-[7-(4-Methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid CAS No. 852169-37-0](/img/structure/B2635926.png)

2-[7-(4-Methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimidinylsulfanylacetic acid core with a methoxyphenyl group attached. More detailed structural analysis might require experimental techniques like X-ray crystallography .Physical And Chemical Properties Analysis

This compound is a pale yellow powder . It has a molecular weight of 388.4. More detailed physical and chemical properties might require experimental determination.Aplicaciones Científicas De Investigación

- Furocoumarin derivatives, like the one described, have been explored for their antiviral properties . Investigating its efficacy against specific viruses could lead to potential therapeutic applications.

- Furocoumarins are used as photosensitizers in PDT, particularly in psoralen and UVA (PUVA) therapy for skin diseases . This compound’s unique structure may enhance its suitability for PDT.

Antiviral Research

Photodynamic Therapy (PDT)

Mecanismo De Acción

Target of Action

The primary targets of 2-[7-(4-Methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid are the Tie-2 and VEGFR2 receptor tyrosine kinases (TK) . These receptors play a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for the growth and spread of cancer cells .

Mode of Action

2-[7-(4-Methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid interacts with its targets, the Tie-2 and VEGFR2 receptor tyrosine kinases, by inhibiting their activity . This inhibition prevents the signaling pathways associated with these receptors from being activated, thereby disrupting the process of angiogenesis .

Biochemical Pathways

By inhibiting the Tie-2 and VEGFR2 receptor tyrosine kinases, 2-[7-(4-Methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid affects the angiogenesis pathway . This pathway is responsible for the formation of new blood vessels, which are necessary for the growth and spread of cancer cells. By disrupting this pathway, the compound can potentially slow down or stop the progression of cancer .

Pharmacokinetics

It is known that the compound has been optimized for in vitro adme, herg, kinase profiling, and pharmacokinetic tests

Result of Action

The molecular and cellular effects of 2-[7-(4-Methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid’s action are primarily related to its inhibition of the Tie-2 and VEGFR2 receptor tyrosine kinases . By inhibiting these receptors, the compound disrupts the angiogenesis pathway, potentially slowing down or stopping the growth and spread of cancer cells .

Propiedades

IUPAC Name |

2-[7-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O5S/c1-20-14-12(16(24)21(2)17(20)25)15(27-8-11(22)23)19-13(18-14)9-4-6-10(26-3)7-5-9/h4-7H,8H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAXRXQDXOQMRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)SCC(=O)O)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[7-(4-Methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

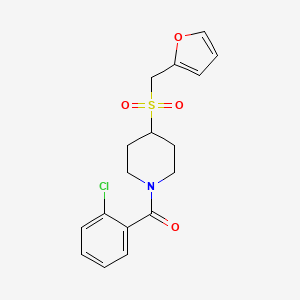

![N4-(3-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2635845.png)

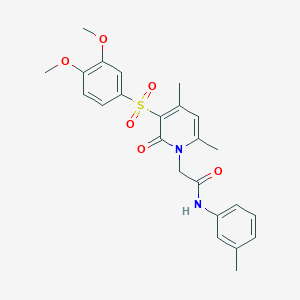

![N-butyl-4-((2,4-dioxo-1-(4-vinylbenzyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2635855.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetyl}amino)propyl]acetamide](/img/structure/B2635860.png)

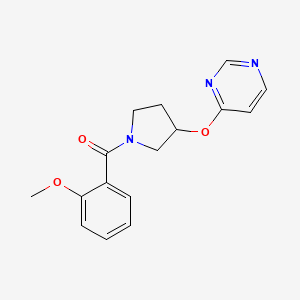

![(2-Methoxyphenyl)-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B2635862.png)

![8-(1,3-Benzodioxol-5-ylcarbonyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2635864.png)

![4-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinoline](/img/structure/B2635865.png)